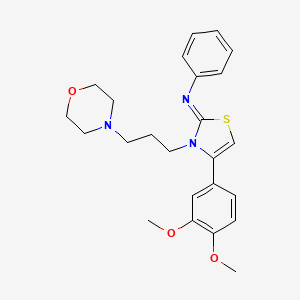

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Description

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a structurally complex thiazole derivative featuring a substituted phenyl ring (3,4-dimethoxyphenyl) and a morpholinopropyl side chain. The Z-configuration of the imine bond in this compound likely influences its stereoelectronic properties, affecting binding interactions with biological targets.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-28-22-10-9-19(17-23(22)29-2)21-18-31-24(25-20-7-4-3-5-8-20)27(21)12-6-11-26-13-15-30-16-14-26/h3-5,7-10,17-18H,6,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOUXUUERBTKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCN4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring, aniline moiety, and a morpholinopropyl group, which are crucial for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 398.52 g/mol.

Synthesis

The synthesis of (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves the condensation reaction between appropriate thiazole derivatives and aniline under controlled conditions. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF), along with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the imine bond.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including our compound of interest. In vitro tests have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:

- Antifungal Activity : Compounds related to (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline have shown effectiveness against Candida albicans and Candida parapsilosis with Minimum Inhibitory Concentrations (MICs) comparable to standard antifungals like ketoconazole .

- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli. The specific MIC values varied but indicated a potential for development into a therapeutic agent.

Cytotoxicity

Cytotoxicity assays conducted on various cell lines (e.g., NIH/3T3 fibroblasts) revealed that the compound exhibits selective toxicity. The IC50 values for related compounds were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| (Z)-N-(4-(3,4-dimethoxyphenyl)-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline | TBD |

| Doxorubicin (control) | >1000 |

This suggests that while the compound may inhibit fungal growth effectively, it shows a lower cytotoxic effect on normal cells at therapeutic concentrations .

The mechanism by which thiazole derivatives exert their biological effects often involves interference with essential cellular processes. For example:

- Inhibition of Ergosterol Biosynthesis : Similar compounds have been shown to inhibit ergosterol synthesis in fungi by targeting cytochrome P450 enzymes (CYP51), leading to disrupted cell membrane integrity .

- Enzyme Inhibition : Docking studies suggest that the compound may bind effectively to active sites of enzymes involved in metabolic pathways critical for pathogen survival.

Case Studies

- Study on Antifungal Activity : A study synthesized several thiazole derivatives and assessed their antifungal properties. Among them, derivatives closely related to our compound exhibited MIC values as low as 1.23 μg/mL against C. parapsilosis, indicating strong antifungal potential .

- Cytotoxicity Analysis : Another investigation evaluated the cytotoxic effects of similar thiazole compounds on cancer cell lines, demonstrating that modifications in substituents significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound belongs to the thiazole-2-ylidene class, which shares a five-membered aromatic ring containing nitrogen and sulfur. Key structural analogs include thiadiazole derivatives (e.g., compounds 4g and 4h from the evidence), which replace the thiazole core with a 1,3,4-thiadiazole system. Below is a comparative analysis:

Physicochemical Properties

- Thiadiazoles (4g/4h) : Exhibit strong carbonyl IR peaks (~1638–1690 cm⁻¹), consistent with acryloyl and benzamide groups. Their melting points (~200°C for 4g ) suggest moderate thermal stability.

- Thiazole Target: The morpholinopropyl chain may lower melting points compared to 4g/4h due to increased flexibility. Methoxy groups could enhance solubility in polar solvents.

Pharmacological Potential

- Target Compound : The 3,4-dimethoxyphenyl group is associated with kinase inhibition (e.g., tyrosine kinases) in related analogs. Morpholine moieties often improve blood-brain barrier penetration, suggesting CNS-targeted applications .

- Compounds 4g/4h: The acryloyl-benzamide structure in 4g/4h is linked to antimicrobial activity. For example, 4g showed moderate activity against S.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.